6-Ethoxy-2-mercaptobenzothiazole

Catalog No.
S1535397
CAS No.
120-53-6
M.F
C9H9NOS2
M. Wt
211.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Ethoxy-2-mercaptobenzothiazole

CAS Number

120-53-6

Product Name

6-Ethoxy-2-mercaptobenzothiazole

IUPAC Name

6-ethoxy-3H-1,3-benzothiazole-2-thione

Molecular Formula

C9H9NOS2

Molecular Weight

211.3 g/mol

InChI

InChI=1S/C9H9NOS2/c1-2-11-6-3-4-7-8(5-6)13-9(12)10-7/h3-5H,2H2,1H3,(H,10,12)

InChI Key

HOASVNMVYBSLSU-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)NC(=S)S2

Synonyms

6-Ethoxy-2-benzothiazolethiol; 6-Ethoxy-2(3H)-benzothiazolethione; 6-Ethoxy-2-benzothiazolethiol; 6-Ethoxy-2-mercaptobenzothiazole; 6-Ethoxybenzothiazole-2-thione; 6-Ethoxybenzothiazoline-2-thione; NSC 503424

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=S)S2

Isomeric SMILES

CCOC1=CC2=C(C=C1)N=C(S2)S

Rubber and Polymer Industry:

  • Vulcanization Accelerator: 6-EMBT acts as a vulcanization accelerator, enhancing the crosslinking process in rubber and elastomers. This improves properties like strength, elasticity, and resistance to heat, aging, and chemicals.

Corrosion Inhibitor:

  • Metal Protection: Studies reveal that 6-EMBT exhibits good corrosion inhibition properties for various metals, including copper, iron, and steel. It forms a protective layer on the metal surface, hindering the corrosion process.

Antibacterial and Antifungal Activity:

  • Microbial Control: Research suggests that 6-EMBT possesses antibacterial and antifungal properties. It demonstrates activity against various bacterial and fungal strains, making it a potential candidate for developing antimicrobial agents [].

Pharmaceutical Applications:

  • Drug Discovery: The unique structure and properties of 6-EMBT have led to its exploration in pharmaceutical research. Studies have investigated its potential applications in various areas, including anti-inflammatory and anticancer drug development []. However, further research is needed to determine its efficacy and safety in these contexts.

This compound holds significance in scientific research primarily due to its potential as a building block for the synthesis of other molecules with interesting properties. Recent research has explored its use as a precursor for the development of novel alpha-glucosidase inhibitors, enzymes involved in carbohydrate metabolism.


Molecular Structure Analysis

The key feature of 6-ethoxy-2-mercaptobenzothiazole's structure is the benzothiazole ring. This five-membered heterocyclic ring consists of carbon and nitrogen atoms, with a sulfur atom incorporated into the ring. The presence of the electron-donating ethoxy group (C2H5O-) at the 6th position and the electron-withdrawing mercapto group (SH) at the 2nd position creates a polar molecule with distinct regions of positive and negative charge distribution.


Chemical Reactions Analysis

Synthesis of 6-ethoxy-2-mercaptobenzothiazole is not widely reported in the scientific literature. However, research has explored its application as a building block in the synthesis of other molecules. A study describes its use as a precursor for the synthesis of nitrothiazolythio benzothiazoles, which have potential as C-jun N-terminal kinase (JNK) inhibitors []. The reaction involves the condensation of 6-ethoxy-2-mercaptobenzothiazole with various aromatic nitroaldehydes.

XLogP3

2.7

Melting Point

199.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

120-53-6

General Manufacturing Information

2(3H)-Benzothiazolethione, 6-ethoxy-: INACTIVE

Dates

Modify: 2023-08-15

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